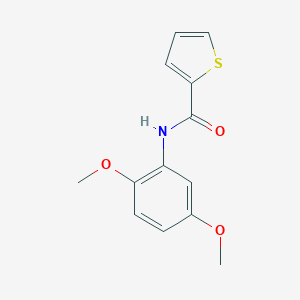
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.312 g/mol This compound features a thiophene ring, a carboxamide group, and a 2,5-dimethoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,5-dimethoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
Oxidation: this compound sulfoxide or sulfone.
Reduction: this compound amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s methoxyphenol pharmacophore plays a crucial role in its ability to inhibit or accelerate Aβ42 aggregation, depending on its orientation and concentration.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenylbenzofuran-2-carboxamide
- N-phenylbenzo[b]thiophene-2-carboxamide
- Thiophene-2-carboxamide, N,N-bis(2-ethylhexyl)-
- Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-
Uniqueness
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly effective in modulating biological processes such as protein aggregation, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H13NO3S |
|---|---|
Peso molecular |
263.31g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-6-11(17-2)10(8-9)14-13(15)12-4-3-7-18-12/h3-8H,1-2H3,(H,14,15) |
Clave InChI |
KXAQMPKVFWFHGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


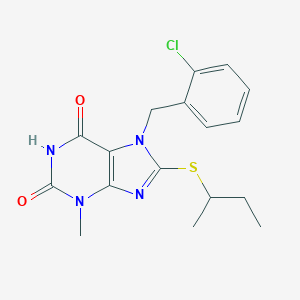
![8-[(4-chlorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404573.png)
![8-[(4-chlorobenzyl)sulfanyl]-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404575.png)
![3-methyl-7-nonyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404576.png)
![7-hexadecyl-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404578.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404579.png)
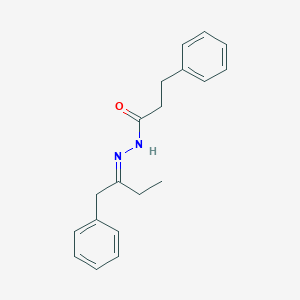
![1,3-Dibenzyl-2-[2-(benzyloxy)phenyl]imidazolidine](/img/structure/B404583.png)
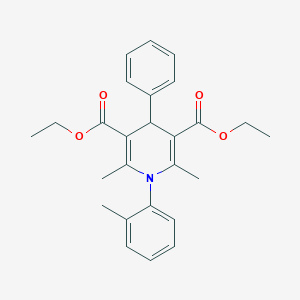
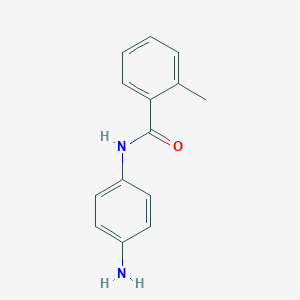
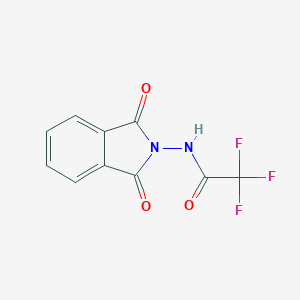
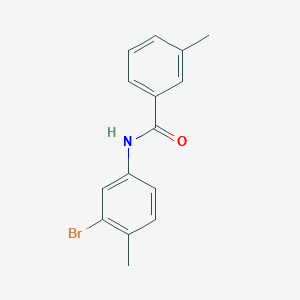
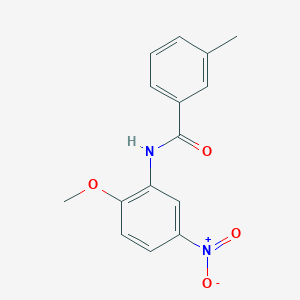
![METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B404593.png)
